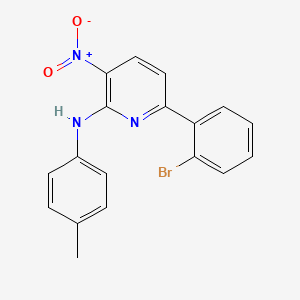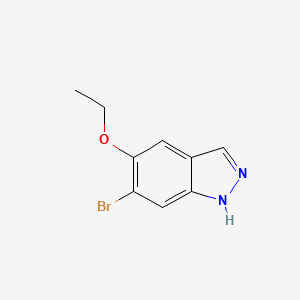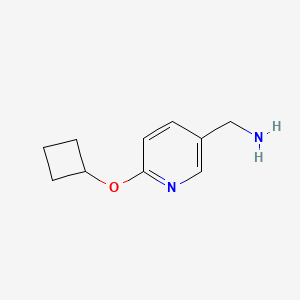
6-tert-Butyl-4-chloro-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-tert-Butyl-4-chloro-quinoline” is a chemical compound with the molecular formula C13H14ClN . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .
Synthesis Analysis
The synthesis of “this compound” and its derivatives could potentially involve the transesterification of β-keto esters . Transesterification is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring . The “6-tert-Butyl” and “4-chloro” groups are substituents on this quinoline core .
Chemical Reactions Analysis
The chemical reactions involving “this compound” could potentially include reactions typical of quinolines and their derivatives . For example, quinolines can undergo electrophilic substitution reactions at the 5 and 8 positions .
Wissenschaftliche Forschungsanwendungen
6-TBCQ has a number of potential applications in the field of scientific research. This compound has been used as a model compound to study the mechanisms of action of certain drugs, as well as to study the biochemical and physiological effects of certain compounds. 6-TBCQ has also been used as a reagent in the synthesis of other compounds, such as other quinoline derivatives. This compound has also been used to study the effects of certain environmental pollutants on the human body.
Wirkmechanismus
The mechanism of action of 6-TBCQ is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body, which then activates certain biochemical pathways. This activation of biochemical pathways is believed to be responsible for the various physiological and biochemical effects of 6-TBCQ.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-TBCQ are still being studied. However, studies have shown that this compound has the potential to affect a variety of processes in the body, including the regulation of metabolic pathways, the production of hormones, and the regulation of neurotransmitter release. In addition, 6-TBCQ has been shown to have a variety of anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-TBCQ in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 6-TBCQ is its low cost and ease of synthesis. In addition, 6-TBCQ is a relatively stable compound and is not toxic, making it a safe choice for laboratory experiments. However, 6-TBCQ is not very soluble in water, which can limit its use in certain applications.
Zukünftige Richtungen
The potential applications of 6-TBCQ are still being explored. Some potential future directions for research include the use of 6-TBCQ as a drug delivery system, the development of new synthetic methods for the production of 6-TBCQ, and the study of the biochemical and physiological effects of this compound in more detail. In addition, research into the potential toxicological effects of 6-TBCQ is also of great interest.
Synthesemethoden
6-TBCQ is typically synthesized through a two-step process that involves the reaction of 4-chlorobenzotrichloride and t-butyl alcohol. In the first step, 4-chlorobenzotrichloride is reacted with t-butyl alcohol in the presence of a catalyst to form 4-chloro-t-butylbenzene. The second step involves the reaction of 4-chloro-t-butylbenzene with aqueous ammonia to form 6-TBCQ. This method of synthesis is relatively simple and cost-effective, making it a popular choice for the synthesis of 6-TBCQ in laboratory settings.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-tert-butyl-4-chloroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVMLZMNINVLIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=CN=C2C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279299 |
Source


|
| Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18436-72-1 |
Source


|
| Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

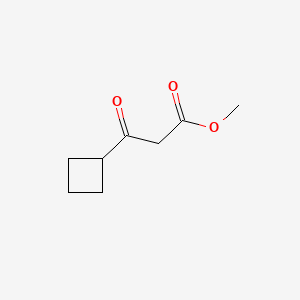

![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic Acid](/img/structure/B596965.png)

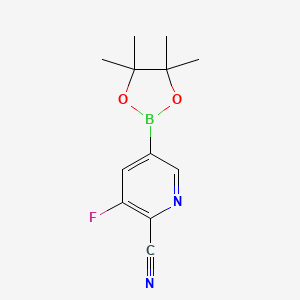

![4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B596970.png)
![2-Chloroimidazo[1,2-B]pyridazine](/img/structure/B596971.png)

